molecular formula C18H14BrN4O+ B1225302 2-(7-Bromo-1-methyl-5-triazolo[4,5-c]pyridin-5-iumyl)-1-(2-naphthalenyl)ethanone

2-(7-Bromo-1-methyl-5-triazolo[4,5-c]pyridin-5-iumyl)-1-(2-naphthalenyl)ethanone

Cat. No. B1225302
M. Wt: 382.2 g/mol
InChI Key: OXTWOFOMWUURDJ-UHFFFAOYSA-N
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Description

2-(7-bromo-1-methyl-5-triazolo[4,5-c]pyridin-5-iumyl)-1-(2-naphthalenyl)ethanone is a member of naphthalenes.

Scientific Research Applications

Pyridylcarbene Intermediate Formation

The compound undergoes decomposition under specific conditions to form a pyridylcarbene intermediate, which is a pivotal step in the synthesis of various brominated pyridine derivatives. This process is crucial for the stabilization and formation of complex structures like vinylpyridine and cyclopropylpyridine derivatives, having significant implications in chemical synthesis and pharmaceutical applications (Abarca, Ballesteros, & Blanco, 2006).

Synthesis of Thiazolo-Benzimidazole Derivatives

The compound serves as a starting material for the synthesis of thiazolo[3,2-a]-benzimidazole derivatives, which exhibit potent biological activities such as immunosuppressive and immunostimulatory effects on macrophages and T-lymphocytes. These derivatives are also significant inhibitors of LPS-stimulated NO generation and possess strong cytotoxicity against various cancer cell lines, highlighting their potential in medicinal chemistry and drug development (Abdel‐Aziz et al., 2011).

Novel Heterocyclic Compound Synthesis

The compound is instrumental in synthesizing novel heterocyclic compounds like triazolo[3,4-b][1,3,4]thiadiazines. These compounds are synthesized through reactions involving brominated ethanone and aminotriazolethiol or di- and poly(bromo) compounds. The structural establishment of these new compounds paves the way for advancements in heterocyclic chemistry and drug discovery (Salem, Darweesh, Farag, & Elwahy, 2016).

Influence on Carcinogen Metabolizing Enzymes

Derivatives of the compound have shown to modulate carcinogen metabolizing enzymes, indicating its potential role in cancer prevention and treatment. These derivatives have been observed to induce enzymes like epoxide hydrolase and glutathione S-transferases, which are integral in the detoxification of carcinogens and in protecting DNA from damage (Hamdy, Gamal-Eldeen, Abdel‐Aziz, & Fakhr, 2010).

properties

Product Name

2-(7-Bromo-1-methyl-5-triazolo[4,5-c]pyridin-5-iumyl)-1-(2-naphthalenyl)ethanone

Molecular Formula

C18H14BrN4O+

Molecular Weight

382.2 g/mol

IUPAC Name

2-(7-bromo-1-methyltriazolo[4,5-c]pyridin-5-ium-5-yl)-1-naphthalen-2-ylethanone

InChI

InChI=1S/C18H14BrN4O/c1-22-18-15(19)9-23(10-16(18)20-21-22)11-17(24)14-7-6-12-4-2-3-5-13(12)8-14/h2-10H,11H2,1H3/q+1

InChI Key

OXTWOFOMWUURDJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=[N+](C=C2N=N1)CC(=O)C3=CC4=CC=CC=C4C=C3)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(7-Bromo-1-methyl-5-triazolo[4,5-c]pyridin-5-iumyl)-1-(2-naphthalenyl)ethanone
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2-(7-Bromo-1-methyl-5-triazolo[4,5-c]pyridin-5-iumyl)-1-(2-naphthalenyl)ethanone
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2-(7-Bromo-1-methyl-5-triazolo[4,5-c]pyridin-5-iumyl)-1-(2-naphthalenyl)ethanone
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2-(7-Bromo-1-methyl-5-triazolo[4,5-c]pyridin-5-iumyl)-1-(2-naphthalenyl)ethanone
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2-(7-Bromo-1-methyl-5-triazolo[4,5-c]pyridin-5-iumyl)-1-(2-naphthalenyl)ethanone
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2-(7-Bromo-1-methyl-5-triazolo[4,5-c]pyridin-5-iumyl)-1-(2-naphthalenyl)ethanone

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